molecular formula C8H13N3O B13326904 (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

Cat. No.: B13326904
M. Wt: 167.21 g/mol
InChI Key: QDQJIEUHTSQVQR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol typically involves the reaction of pyrazole derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of pyrrolidine and formaldehyde to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could modulate signaling pathways involved in cell proliferation or apoptosis, thereby exerting its effects .

Comparison with Similar Compounds

(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol can be compared with other similar compounds such as:

    (1H-Pyrazol-4-yl)ethanol: Similar structure but lacks the pyrrolidine ring, which may result in different biological activities.

    (1H-Pyrazol-4-yl)methanamine: Contains an amine group instead of the pyrrolidine ring, leading to variations in reactivity and applications.

    (1H-Pyrazol-4-yl)acetic acid:

The uniqueness of this compound lies in its combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1H-pyrazol-4-yl(pyrrolidin-2-yl)methanol

InChI

InChI=1S/C8H13N3O/c12-8(6-4-10-11-5-6)7-2-1-3-9-7/h4-5,7-9,12H,1-3H2,(H,10,11)

InChI Key

QDQJIEUHTSQVQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(C2=CNN=C2)O

Origin of Product

United States

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